molecular formula C23H31NO5S B11410337 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

Cat. No.: B11410337
M. Wt: 433.6 g/mol
InChI Key: NOGWNGBSIPOPQO-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide” is a complex organic compound that features a variety of functional groups, including a sulfone, furan, and phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide” typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene, methylfuran, and phenoxypropanamide derivatives. Key steps could involve:

    Oxidation: Converting tetrahydrothiophene to its sulfone derivative.

    Substitution: Introducing the furan and phenoxy groups through nucleophilic substitution reactions.

    Amidation: Forming the final amide bond under appropriate conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide or amine derivatives.

    Substitution: The phenoxy and furan groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in organic reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Biological Studies: Investigating its effects on biological systems and pathways.

Industry

    Polymer Science: Use in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, with pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide: can be compared with other sulfone, furan, and phenoxy derivatives.

    Sulfone derivatives: Known for their stability and potential biological activity.

    Furan derivatives: Often used in organic synthesis and medicinal chemistry.

    Phenoxy derivatives: Common in herbicides and pharmaceuticals.

Uniqueness

The unique combination of functional groups in “this compound” might confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H31NO5S

Molecular Weight

433.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C23H31NO5S/c1-15(2)21-9-6-16(3)12-22(21)29-18(5)23(25)24(13-20-8-7-17(4)28-20)19-10-11-30(26,27)14-19/h6-9,12,15,18-19H,10-11,13-14H2,1-5H3

InChI Key

NOGWNGBSIPOPQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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